N-Dodecanoyl-4-aminobutyric acid

Anticonvulsant GABA prodrug Metabolic degradation

Choose N-Dodecanoyl-4-aminobutyric acid (C12) for its unique chain-length-dependent potency: the shortest N-acyl GABA achieving GABA-comparable neuronal uptake inhibition. Acts as a dual-function anticonvulsant prodrug—releasing free GABA while exerting direct receptor activity—a feature absent in shorter-chain analogues and 1-dodecyl-2-pyrrolidinone. Multi-target profile spans GABA transporters, GABAA, and benzodiazepine sites. Rationally select C12 for liposomal formulations requiring specific membrane fluidity. Ideal scaffold for GAT SAR studies. Insist on ≥98% purity for reproducible pharmacology.

Molecular Formula C16H31NO3
Molecular Weight 285.42 g/mol
CAS No. 52558-70-0
Cat. No. B1228841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dodecanoyl-4-aminobutyric acid
CAS52558-70-0
SynonymsN-dodecanoyl-4-aminobutyric acid
N-dodecanoyl-GABA
Molecular FormulaC16H31NO3
Molecular Weight285.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NCCCC(=O)O
InChIInChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-12-15(18)17-14-11-13-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
InChIKeyBIXOTZHITGYMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Dodecanoyl-4-aminobutyric Acid (CAS 52558-70-0): Chemical Identity and Pharmacological Class


N-Dodecanoyl-4-aminobutyric acid (CAS 52558-70-0), also known as N-dodecanoyl-GABA or N-lauroyl-γ-aminobutyric acid, is a lipophilic amide conjugate of the endogenous inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the C12 saturated fatty acid lauric acid [1]. It belongs to the N-acyl GABA class of compounds, which are found endogenously in mammalian brain and are recognized as neuromodulators with anticonvulsant, anxiolytic, and membrane-active properties [2][3]. The compound possesses an amphiphilic structure—a hydrophobic dodecanoyl (C12) chain linked via an amide bond to the polar 4-aminobutyric acid headgroup—conferring distinct physicochemical and pharmacological properties that differentiate it from both shorter-chain and longer-chain homologues as well as from the parent neurotransmitter GABA .

Why N-Acyl GABA Homologues Are Not Interchangeable: The Chain-Length Dependency of Pharmacological and Biophysical Properties


N-Acyl GABA derivatives are not functionally interchangeable despite sharing a common GABA headgroup. The length of the N-acyl chain directly governs neuronal GABA uptake inhibition potency—only long-chain analogues such as the dodecyl (C12) derivative exhibit potency comparable to GABA itself, whereas shorter-chain amides are markedly weaker [1][2]. In anticonvulsant models, N-dodecanoyl GABA (C12) demonstrates a unique metabolic degradation profile, releasing free GABA in liver and brain homogenates, a prodrug-like feature absent in closely related lipophilic derivatives such as 1-dodecyl-2-pyrrolidinone [3]. Furthermore, the thermotropic phase behavior and supramolecular organization of N-acyl GABAs are linearly dependent on acyl chain length, meaning that selection of the C12 homologue is critical for applications requiring specific transition temperatures, critical micelle concentrations, or bilayer packing properties [4]. Generic substitution by a shorter-chain (e.g., C8, C10) or longer-chain (e.g., C14, C16) analogue will yield a compound with predictably different pharmacological potency, metabolic stability, and self-assembly behavior.

Quantitative Differentiation of N-Dodecanoyl-4-aminobutyric Acid: Head-to-Head Evidence vs. Closest Comparators


Anticonvulsant Activity and Metabolic Degradation: N-Dodecanoyl GABA vs. 1-Dodecanoyl-2-pyrrolidinone and 1-Dodecyl-2-pyrrolidinone

In a direct head-to-head comparative study in mice, N-dodecanoyl GABA (compound II) was compared with 1-dodecanoyl-2-pyrrolidinone (I) and 1-dodecyl-2-pyrrolidinone (III) for anticonvulsant activity against both picrotoxin-induced and pentylenetetrazole-induced seizures. Compound II (N-dodecanoyl GABA) and compound I both degraded into free GABA in mouse liver homogenate, brain homogenate, and more slowly in plasma, whereas compound III exhibited no degradation in any biological medium tested [1]. All three compounds showed dose-dependent anticonvulsant activity on picrotoxin-induced seizures, but only compounds II and III demonstrated anticonvulsant activity on pentylenetetrazole-induced seizures and prolonged sodium pentobarbital-induced sleeping time [1]. Critically, none of the three compounds significantly elevated endogenous GABA levels in mouse brain after intraperitoneal administration, and all were detected as intact derivatives in brain tissue, indicating that anticonvulsant activity is mediated by the intact dodecyl-bearing molecules rather than by released GABA [1].

Anticonvulsant GABA prodrug Metabolic degradation

Neuronal GABA Uptake Inhibition: Dodecyl GABA-Amide (C12) Potency Relative to GABA and Shorter-Chain Analogues

Among 33 synthetic GABA analogues tested for neuronal [3H]GABA uptake inhibition in rat cortical synaptosomes, only analogues bearing long alkyl side-chain substituents significantly inhibited neuronal uptake sites. The dodecyl GABA-amide (C12) was specifically highlighted as exhibiting potency comparable to GABA itself [1]. This represents a critical chain-length threshold: shorter-chain N-acyl GABA amides (e.g., C2–C8) were not reported to achieve comparable potency, establishing the C12 chain length as the minimum requirement for GABA-equivalent neuronal uptake inhibition within this chemical series [1][2]. Furthermore, long-chain analogues selectively inhibited neuronal uptake sites over glial uptake sites, whereas shorter-chain analogues lacked this discrimination [1].

GABA transporter Uptake inhibition Structure-activity relationship

Thermotropic Phase Behavior: Transition Enthalpy and Entropy Linearly Dependent on Chain Length Across N-Acyl GABAs (C8–C18)

In a comprehensive biophysical study of a homologous N-acyl GABA series (C8–C18), differential scanning calorimetry (DSC) revealed that both transition enthalpies (ΔHt) and transition entropies (ΔSt) are linearly dependent on acyl chain length [1]. This linear dependence allows precise prediction of the thermotropic properties of each homologue. Powder X-ray diffraction studies further demonstrated odd–even alternation in d-spacings, indicating that even-chain N-acyl GABAs (including the C12 dodecanoyl derivative) pack differently from odd-chain homologues [1]. Critical micelle concentration (CMC) values for the short-chain NAGABAs (C8–C12) were determined, showing a progressive decrease in CMC with increasing chain length [1].

Differential scanning calorimetry Self-assembly Membrane mimetics

Benzodiazepine Receptor Binding and Anxiolytic/Anticonvulsant Profile: Multi-Target Pharmacology of N-Dodecanoyl GABA

N-Dodecanoyl-4-aminobutyric acid has been reported to bind to the benzodiazepine receptor and inhibit glutamate release from nerve cells, mechanisms that may underlie its anticonvulsant and anxiolytic effects . This benzodiazepine receptor interaction is a distinguishing pharmacological feature not shared by all N-acyl GABA homologues and places N-dodecanoyl GABA in a unique position among lipophilic GABA derivatives as a compound with both direct GABA uptake inhibition and benzodiazepine site modulatory activity . Additionally, the compound exhibits inhibitory activity against enzymes such as 3-mercaptopropionic acid, an enzyme involved in glutathione synthesis, suggesting a broader biochemical interaction profile .

Benzodiazepine receptor GABAergic modulation Anticonvulsant

High-Value Application Scenarios for N-Dodecanoyl-4-aminobutyric Acid Based on Verified Differential Evidence


Anticonvulsant Drug Discovery: Prodrug Design with Dual GABA-Release and Direct Receptor Activity

N-Dodecanoyl GABA is uniquely suited for anticonvulsant prodrug development because it combines enzymatic degradation into free GABA in liver and brain with direct anticonvulsant activity as the intact molecule [1]. Unlike 1-dodecyl-2-pyrrolidinone, which cannot release GABA, N-dodecanoyl GABA offers both immediate receptor-mediated activity and sustained GABA elevation potential—making it the compound of choice for programs targeting both acute seizure control and prolonged GABAergic tone enhancement [1].

Neuronal GABA Transporter Pharmacology: The Minimal Potent Lipophilic Ligand

For structure-activity relationship studies on neuronal GABA transporters (GATs), N-dodecanoyl GABA represents the shortest N-acyl chain that achieves GABA-comparable uptake inhibition potency [2]. This makes it the optimal starting scaffold for further medicinal chemistry optimization, as shorter-chain analogues suffer from reduced potency while longer-chain analogues may introduce excessive lipophilicity and non-specific membrane partitioning [2].

Liposomal Drug Delivery Systems: Membrane Integration with Predictable Phase Behavior

The linear chain-length dependence of transition enthalpies established by DSC studies allows N-dodecanoyl GABA (C12) to be rationally selected for liposomal formulations requiring specific membrane fluidity, phase transition temperature, or drug release kinetics [3]. The C12 homologue provides an intermediate hydrophobic anchor length that balances membrane integration with aqueous dispersibility, distinct from the weaker anchoring of C8–C10 or the potentially disruptive effects of C16–C18 chains [3].

Biochemical Probe for Benzodiazepine Receptor and GABAergic Multi-Target Studies

Given its reported benzodiazepine receptor binding, GABA uptake inhibition, and glutamate release modulation, N-dodecanoyl GABA serves as a multi-target pharmacological probe for dissecting the interplay between GABA transporters, GABAA receptors, and benzodiazepine sites . This multi-target profile is not documented for shorter-chain N-acyl GABA derivatives, positioning the C12 compound as the preferred tool compound for integrative neuropharmacology studies .

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